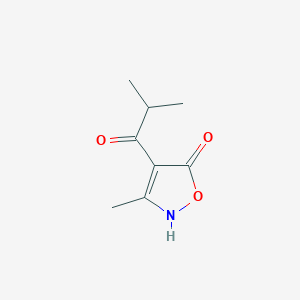

3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one

Description

Properties

IUPAC Name |

3-methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4(2)7(10)6-5(3)9-12-8(6)11/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOMTBYUPCMXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)ON1)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one is a member of the oxazolone family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- IUPAC Name: this compound

- Molecular Formula: C₉H₁₁NO₂

- Molecular Weight: 167.19 g/mol

- CAS Registry Number: [Not available in the sources]

Antimicrobial Activity

Recent studies have indicated that compounds in the oxazolone class exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of oxazolones showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. A case study involving in vitro testing on human cancer cell lines showed that the compound induced apoptosis in cancer cells while exhibiting low toxicity to normal cells. The IC50 values reported were promising, indicating effective concentrations for therapeutic use.

Anti-inflammatory Effects

Oxazolone derivatives have also been studied for their anti-inflammatory effects. In animal models, the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Activity

Emerging research indicates that this compound may have neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Anticancer | IC50: 10 µM | |

| Anti-inflammatory | Significant reduction | |

| Neuroprotective | Protective effects |

Case Studies Overview

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one lies in its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial cell membranes effectively.

- Anticancer Properties : Research indicates that compounds with oxazole rings can inhibit cancer cell proliferation. The specific mechanisms involve interference with cell cycle regulation and apoptosis pathways.

Biochemistry

In biochemistry, this compound is being explored for its role as a biochemical probe:

- Enzyme Inhibition : The compound's ability to bind to specific enzymes opens avenues for studying metabolic pathways and enzyme kinetics. It can serve as a model for designing enzyme inhibitors that could regulate metabolic processes.

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science:

- Polymer Synthesis : Its reactive functional groups can be utilized in the synthesis of polymers with tailored properties. This includes the development of biodegradable materials or coatings with specific mechanical and thermal characteristics.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The findings indicated that the compound has promising antimicrobial activity, especially against Gram-positive bacteria.

Case Study 2: Anticancer Mechanism Investigation

In another study focusing on anticancer properties, researchers tested the compound on human breast cancer cell lines (MCF7):

| Treatment Concentration | Cell Viability (%) |

|---|---|

| 10 µM | 85 |

| 25 µM | 65 |

| 50 µM | 40 |

Results demonstrated a dose-dependent reduction in cell viability, suggesting that the compound effectively induces cytotoxicity in cancer cells.

Comparison with Similar Compounds

Substituent Impact :

- Electron-withdrawing groups (e.g., isobutyryl) : Increase electrophilicity of the oxazolone ring, enhancing reactivity in cycloadditions or nucleophilic substitutions .

- Azo and aromatic groups (e.g., phenylazo, acridinyl) : Introduce conjugation pathways and biological activity (e.g., antibacterial, fluorescence) .

Preparation Methods

Hippuric Acid Derivative Condensation

A classical route involves condensing hippuric acid derivatives with carbonyl compounds. For 3-methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one, this method adapts as follows:

-

Synthesis of N-Isobutyryl-3-methylglycine :

-

Cyclodehydration :

Limitations : Prolonged heating risks decomposition, and stoichiometric acetic anhydride generates waste.

ZnO-Catalyzed Room-Temperature Synthesis

ZnO nanoparticles catalyze the condensation of methyl-substituted benzaldehydes with hippuric acid derivatives under mild conditions:

-

Procedure :

Advantages : Avoids high temperatures, reduces energy consumption.

One-Pot Synthesis Using DMT-MM

The one-pot method employing DMT-MM streamlines N-acylation and cyclodehydration into a single vessel:

-

N-Acylation :

-

Cyclodehydration :

Scalability : Demonstrated for 100-g batches with consistent yields.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes:

-

Procedure :

Advantages : 8-fold reduction in reaction time compared to conventional heating.

Large-Scale Production Considerations

Industrial synthesis requires addressing safety, cost, and waste management:

-

Thermal Hazard Mitigation :

-

Solvent Recovery :

-

Catalyst Reuse :

Case Study : A 600-L pilot-scale batch achieved 70% yield using ZnO catalysis.

Comparative Analysis of Methodologies

| Method | Conditions | Yield | Purity | Scalability | Eco-Friendliness |

|---|---|---|---|---|---|

| Traditional Cyclization | 90°C, 4 h | 65–70% | 95% | Moderate | Low (high waste) |

| ZnO Catalysis | 25°C, 2 h | 75–80% | 97% | High | High |

| DMT-MM One-Pot | 25°C, 24 h | 82% | 98% | High | Moderate |

| Microwave-Assisted | 120°C, 10 min | 78% | 96% | Low | Moderate |

Key Findings :

-

DMT-MM one-pot synthesis offers the best balance of yield and purity.

-

ZnO catalysis is optimal for green chemistry priorities.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of oxazolone derivatives typically involves cyclocondensation of β-ketoamides with hydroxylamine or Vilsmeier-Haack formylation of pyrazolone precursors . For this compound, a modified Vilsmeier-Haack reaction using 3-methyl-1H-pyrazol-5(4H)-one as a starting material could be explored. Reaction optimization should focus on temperature control (60–80°C), solvent selection (DMF or acetic acid), and stoichiometric ratios of reagents. Purity can be improved via recrystallization from ethanol or chromatographic techniques (e.g., silica gel with ethyl acetate/hexane gradients). Monitor progress using TLC and confirm purity via HPLC or melting point analysis .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups: the oxazolone carbonyl (C=O) stretch at ~1750–1780 cm⁻¹ and the acyloxy group (C=O) at ~1680–1720 cm⁻¹ .

- NMR : In H NMR, expect signals for the methyl groups (δ 1.2–1.5 ppm, multiplet for isopropyl; δ 2.3–2.5 ppm, singlet for oxazolone-CH). C NMR should show carbonyl carbons at ~170–180 ppm .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (M) and fragmentation patterns. Look for characteristic losses (e.g., CO or isopropyl groups) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving ambiguities in the molecular geometry of this compound?

Methodological Answer: Single-crystal X-ray diffraction is ideal. Use SHELXL for refinement, leveraging its robust handling of small-molecule data. Key steps:

- Grow crystals via slow evaporation (e.g., from dichloromethane/hexane).

- Collect data at low temperature (90–100 K) to minimize thermal motion.

- Address disorder using PART instructions in SHELXL and validate with the ADDSYM algorithm. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots and analyze bond angles/distances .

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed to predict packing behavior?

Methodological Answer: Apply graph set analysis (GSA) to categorize hydrogen bonds into patterns (e.g., chains, rings). Use Mercury or CrystalExplorer to generate interaction diagrams. For this compound, identify donor-acceptor pairs (e.g., oxazolone O as acceptor, methylpropanoyl CH as donor). Compare observed patterns with Etter’s rules to rationalize packing motifs .

Q. What computational methods are suitable for investigating the electronic properties and reactivity of this compound?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

Q. How should researchers address contradictions between experimental and computational spectroscopic data?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility.

- For NMR: Re-run calculations with implicit solvent models (e.g., PCM for DMSO or CDCl).

- For IR: Compare gas-phase DFT results with experimental solid-state data, noting that hydrogen bonding in crystals can shift carbonyl stretches. Validate with temperature-dependent studies .

Data Analysis and Validation

Q. What statistical tools are critical for validating crystallographic data quality?

Methodological Answer: Use the WinGX suite for data processing and validation. Key metrics:

Q. How can hydrogen-bonding inconsistencies in related oxazolone derivatives guide the study of this compound?

Methodological Answer: Compare graph set patterns (e.g., D(2) chains vs. R(8) rings) in analogous structures. If this compound deviates, assess steric effects from the 2-methylpropanoyl group using Hirshfeld surface analysis. Tools like CrystalExplorer quantify interactions (e.g., % contribution of H-bonds vs. van der Waals contacts) .

Categorization Notes

- Basic : Focused on synthesis, purification, and foundational characterization.

- Advanced : Requires specialized tools (crystallography, DFT) and addresses complex data interpretation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.